molecular formula C20H14O5 B1212207 Fluorescin CAS No. 518-44-5

Fluorescin

Cat. No.: B1212207
CAS No.: 518-44-5
M. Wt: 334.3 g/mol
InChI Key: MURGITYSBWUQTI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fluorescein is primarily used as a diagnostic tool in the field of ophthalmology and optometry . It is a dye used in angiography or angioscopy of the iris and retina . The primary targets of fluorescein are the tissues of the eye, particularly the cornea and the retina .

Mode of Action

Fluorescein is a fluorescent compound that responds to electromagnetic radiation and light between the wavelengths of 465 to 490 nm and fluoresces, i.e., emits light at wavelengths of 520 to 530 nm . This property allows it to be used as a diagnostic aid in identifying corneal injuries and corneal trauma .

Biochemical Pathways

Fluorescein doesn’t directly interact with biochemical pathways. Instead, it serves as a fluorescent probe that can be used to study important physiological and pathological processes at the cellular level . It is used to visualize and document choroidal and retinal blood flow .

Pharmacokinetics

The pharmacokinetics of fluorescein are favorable for intraoperative use, with rapid distribution to tissues within 10 minutes . It has a plasma half-life of 23.5 minutes, and overall systemic clearance of 500 mg of fluorescein occurs in 2 to 3 days . After intravenous administration, fluorescein sodium fluorescence can be visualized utilizing a surgical microscope equipped with a fluorescent filter system .

Result of Action

The result of fluorescein’s action is the production of a yellow-green fluorescence that can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas . This fluorescence provides information about the integrity of the blood—retinal barrier, the fine details of the retinal pigment epithelium (RPE), and a glimpse of associated systemic pathology .

Action Environment

The spectral properties of fluorescein are dependent on the pH of the solution . It appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . Therefore, the action, efficacy, and stability of fluorescein can be influenced by the pH of the environment in which it is used .

Biochemical Analysis

Biochemical Properties

Fluorescein plays a significant role in biochemical reactions, primarily as a fluorescent probe. It interacts with various biomolecules, including proteins, nucleic acids, and lipids, through covalent and non-covalent interactions. One of the most common derivatives, fluorescein isothiocyanate, is used to label proteins and antibodies, allowing researchers to track and visualize these molecules in complex biological systems. Fluorescein’s fluorescence is pH-dependent, with maximum fluorescence observed at a pH range of 5 to 9 . This property makes it useful for studying pH changes in biological environments.

Cellular Effects

Fluorescein is widely used in cellular biology to label and track cells in fluorescence microscopy applications. The isothiocyanate derivative of fluorescein is often conjugated to antibodies, enabling the visualization of specific proteins within cells . Fluorescein can influence cell function by altering the fluorescence properties of labeled molecules, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, fluorescein-labeled antibodies can be used to study the distribution and dynamics of cell surface receptors, providing insights into cellular signaling mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluorescein can change over time due to factors such as stability and degradation. Fluorescein is relatively stable under normal laboratory conditions, but its fluorescence can diminish over time due to photobleaching, a process where prolonged exposure to light causes the dye to lose its fluorescence . In in vitro and in vivo studies, fluorescein’s long-term effects on cellular function can be monitored using fluorescence microscopy and other imaging techniques. Researchers have observed that fluorescein can be used to track dynamic processes such as cell migration and protein trafficking over extended periods.

Dosage Effects in Animal Models

The effects of fluorescein can vary with different dosages in animal models. At low doses, fluorescein is generally well-tolerated and does not exhibit significant toxicity. At high doses, fluorescein can cause adverse effects such as tissue irritation and allergic reactions . In animal studies, researchers have observed threshold effects where the fluorescence intensity and distribution of fluorescein are dose-dependent. These studies help determine the optimal dosage for specific applications, ensuring that the dye provides sufficient fluorescence without causing harm to the animals.

Metabolic Pathways

Fluorescein is involved in various metabolic pathways, primarily through its role as a fluorescent probe. In cells, fluorescein can be hydrolyzed by esterases to produce fluorescein diacetate, a non-fluorescent compound that can diffuse across cell membranes . Once inside the cell, fluorescein diacetate is converted back to fluorescein by intracellular esterases, resulting in fluorescence. This property makes fluorescein useful for assessing cell viability and metabolic activity in various assays.

Transport and Distribution

Fluorescein is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. In the central nervous system, fluorescein can cross the blood-brain barrier and the blood-cerebrospinal fluid barrier, facilitated by multidrug resistance-associated proteins . These transporters play a crucial role in the distribution of fluorescein, ensuring that it reaches its target sites within the brain and other tissues. The distribution of fluorescein can be influenced by factors such as pH, ionic strength, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of fluorescein is often determined by its conjugation to specific targeting molecules. For example, fluorescein-labeled antibodies can be used to visualize the localization of proteins within different cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Fluorescein can also be targeted to specific organelles using signal peptides or post-translational modifications that direct the dye to its intended location. This targeted localization allows researchers to study the distribution and dynamics of biomolecules within cells, providing valuable insights into cellular function and organization.

Properties

IUPAC Name

2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid
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InChI

InChI=1S/C20H14O5/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,19,21-22H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURGITYSBWUQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)O
Source PubChem
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Molecular Formula

C20H14O5
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DSSTOX Substance ID

DTXSID1075430
Record name Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-
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Molecular Weight

334.3 g/mol
Source PubChem
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Physical Description

Bright yellow solid; [Merck Index]
Record name Fluorescin
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CAS No.

518-44-5
Record name Fluorescin
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Record name Fluorescin
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Record name Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-
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Record name 2-(3,6-dihydroxyxanthen-9-yl)benzoic acid
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Synthesis routes and methods

Procedure details

According to another aspect of the invention, there is provided a method of producing an aqueous fluorescin solution, in which about 1 g of fluorescein is mixed with about 100 ml of a 10% sodium hydroxide aqueous solution and heated in the presence of about 10 g of zinc to produce a colorless fluorescin solution, wherein the improvement of the method includes heating the mixture of fluorescein and 10% sodium hydroxide aqueous solution with about 20 mesh zinc particles to about boiling in a non-refluxing container to produce a nearly colorless fluorescin solution containing zinc particles, and decanting the colorless fluorescin solution from the zinc particles.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of fluorescein?

A1: Fluorescein has the molecular formula C20H12O5 and a molecular weight of 332.31 g/mol.

Q2: What are the characteristic spectroscopic properties of fluorescein?

A2: Fluorescein exhibits strong absorbance in the blue region of the visible spectrum and emits bright green fluorescence, particularly under ultraviolet (UV) irradiation. [, , , , ] The exact wavelengths for maximum absorbance and emission may vary slightly depending on the solvent and pH. [, ]

Q3: Is fluorescein compatible with fixatives commonly used in biological samples?

A3: Conventional fluorophores like fluorescein and luminol, commonly used for fingerprint visualization, have limitations due to their incompatibility with fixatives. Their oxidation products are soluble and diffuse away, leading to a loss of fingerprint detail. []

Q4: How does fluorescein perform under acidic conditions?

A4: The fluorescence of fluorescein, similar to other standard fluorophores, is quenched in acidic media. []

Q5: How is fluorescein used to study biological barriers?

A5: Fluorescein serves as a valuable tool in investigating the permeability of biological barriers. Studies using albino rabbits have demonstrated its use in assessing the hemolabyrinthine, liquor, and ophthalmic barriers. [] Researchers can track the movement of fluorescein across these barriers, providing insights into their function and integrity.

Q6: Can fluorescein be used to visualize specific cells or structures within biological samples?

A6: Yes, fluorescein can be coupled with other molecules like antibodies or peptides to target specific cells or structures. For example, a study used a liposome conjugated with fluorescein and a ligand specific for hepatocytes to demonstrate targeted delivery to liver cells in mice. []

Q7: How is fluorescein employed in ophthalmology?

A7: In ophthalmology, fluorescein is used in a diagnostic procedure called fluorescein angiography. This technique involves injecting a fluorescein solution intravenously. As the dye circulates through the eye's blood vessels, it illuminates them, allowing ophthalmologists to capture images and assess blood flow and identify any abnormalities in the retina and other structures at the back of the eye. [, , ]

Q8: What is the thread lacrimation test, and how does it utilize fluorescein?

A8: The thread lacrimation test, developed as an alternative to the Schirmer's test, evaluates tear production to assess facial nerve function. A cotton thread dyed with 10% fluorescein is placed in the lower eyelid. The extent of fluorescein migration along the thread correlates with tear production. [] This test is particularly useful in patients with facial paralysis.

Q9: Can fluorescein be used to detect bacterial contamination?

A9: Yes, certain bacteria, like Pseudomonas aeruginosa, produce a fluorescent pigment called pyoverdine (also known as fluorescein) under specific conditions. This property allows for the detection of Pseudomonas aeruginosa contamination on culture plates using UV light. [, , , ]

Q10: How does fluorescein contribute to research on Helicobacter pylori infection?

A10: Fluorescein-aided confocal laser endomicroscopy (CLE) has emerged as a valuable tool in diagnosing Helicobacter pylori infection. [] When administered during endoscopy, fluorescein leaks into damaged gastric mucosa, highlighting areas of inflammation associated with H. pylori. This real-time imaging technique assists in identifying areas for biopsy and assessing the severity of infection.

Q11: Can fluorescein be encapsulated in drug delivery systems?

A11: Yes, fluorescein can be encapsulated within various drug delivery systems, such as liposomes, to track their distribution and target specific tissues or cells. [] The fluorescence emitted by fluorescein allows researchers to monitor the delivery system's movement and release of its cargo in vitro and in vivo.

Q12: What analytical techniques are commonly used to detect and quantify fluorescein?

A12: Several analytical techniques are available to detect and quantify fluorescein. These include fluorescence spectroscopy, which measures the fluorescence intensity as a function of wavelength, and high-performance liquid chromatography (HPLC), which separates and quantifies fluorescein in complex mixtures. [, , , ]

Q13: What is flow cytometry, and how is fluorescein used in this technique?

A13: Flow cytometry is a powerful technique for analyzing the properties of individual cells within a heterogeneous population. Fluorescein, when conjugated to antibodies or other probes, can be used to label specific cell surface markers or intracellular molecules. [, ] As cells pass through a laser beam, the fluorescent signal is detected and analyzed, providing information about the cell's size, granularity, and the expression levels of the targeted molecules.

Q14: What is the environmental impact of fluorescein?

A14: While fluorescein is generally considered non-toxic at low concentrations, its release into the environment, especially in large quantities, raises concerns about potential ecological effects. [] Research on the biodegradability of fluorescein and its impact on aquatic organisms is crucial for assessing its environmental risk and developing appropriate waste management strategies.

Q15: What resources are available to support research on fluorescein?

A15: Numerous research infrastructures and resources are available to support fluorescein research. These include online databases with spectroscopic data, chemical suppliers providing high-purity fluorescein and its derivatives, and specialized laboratories equipped for fluorescence imaging and analysis. []

Q16: What are some historical milestones in the use of fluorescein?

A16: The discovery and initial characterization of fluorescein in the 19th century marked a significant milestone. [] Subsequent development of techniques like fluorescein angiography in the mid-20th century revolutionized ophthalmology. [, , ] Ongoing research continues to uncover new applications and derivatives of fluorescein, further solidifying its importance in diverse scientific disciplines. []

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